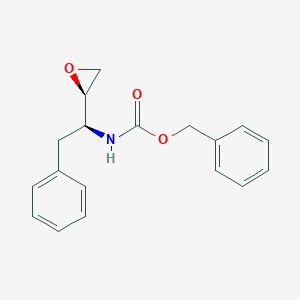

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane is a chiral epoxide compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring an epoxy group and a benzyloxycarbonyl-protected amino group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a chiral amino alcohol.

Epoxidation: The amino alcohol undergoes epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy group.

Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane can undergo various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.

Reduction: Reduction of the epoxy group can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Antiviral Agents

Research has indicated that derivatives of (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane can serve as intermediates in the synthesis of antiviral agents. Specifically, compounds derived from this epoxide have been explored for their potential as inhibitors of HIV protease and other viral targets .

Enzyme Inhibitors

The compound has been investigated for its role as a precursor in the development of enzyme inhibitors such as angiotensin-converting enzyme (ACE) inhibitors and renin inhibitors. These inhibitors are crucial in treating hypertension and related cardiovascular conditions .

Pharmaceutical Intermediates

As a versatile intermediate, this compound is used in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic attack makes it suitable for creating complex molecules needed in drug formulations .

Case Study 1: Synthesis of HIV Protease Inhibitors

A study published in Organic and Biomolecular Chemistry detailed the synthesis of HIV protease inhibitors using this compound as a key intermediate. The researchers demonstrated how modifications to the epoxide led to improved inhibitory activity against HIV protease .

Case Study 2: Development of ACE Inhibitors

In another investigation, researchers utilized this compound to synthesize novel ACE inhibitors. The study highlighted the efficacy of these derivatives in lowering blood pressure in animal models, showcasing their potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the modulation of enzyme activity or the alteration of cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane: Unique due to its specific chiral configuration and functional groups.

(2S,3R)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane: A diastereomer with different stereochemistry.

(2R,3S)-1,2-Epoxy-3-(acetylamino)-4-phenylbutane: Similar structure but with an acetyl-protected amino group instead of benzyloxycarbonyl.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both an epoxy group and a benzyloxycarbonyl-protected amino group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Actividad Biológica

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane, also known as Cbz epoxide, is a chiral epoxide compound with significant implications in organic synthesis and medicinal chemistry. This compound's unique structure, featuring an epoxy group and a benzyloxycarbonyl-protected amino group, positions it as a valuable intermediate in the synthesis of various biologically active molecules. This article explores the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C18H19NO3

- Molecular Weight : 297.35 g/mol

- CAS Number : 137515-66-3

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as an intermediate in the synthesis of pharmaceuticals and its potential role in enzyme-catalyzed reactions.

The epoxy group in the compound allows it to participate in nucleophilic attack reactions, making it a substrate for various enzymes. This property is particularly useful in studying enzyme mechanisms and developing new therapeutic agents.

Applications in Medicinal Chemistry

- Antiviral Agents : Research indicates that compounds similar to this compound can act as non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are crucial in antiretroviral therapy for HIV . The ability to modify this compound could lead to the development of more effective NNRTIs.

- Potential Anti-Cancer Properties : Studies have suggested that derivatives of epoxy compounds exhibit cytotoxic effects on cancer cell lines. The ability to selectively target cancer cells while sparing normal cells makes such compounds valuable in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H19NO3 |

| Molecular Weight | 297.35 g/mol |

| LogP | 3.31 |

| PSA (Polar Surface Area) | 50.86 Ų |

Case Study 1: Synthesis and Evaluation of Antiviral Activity

A study investigated the synthesis of various epoxide derivatives from this compound and their efficacy as NNRTIs. The synthesized compounds were evaluated for their ability to inhibit HIV reverse transcriptase activity. The most promising derivative exhibited a fitness score significantly higher than existing NNRTIs, suggesting enhanced antiviral efficacy .

Case Study 2: Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain concentrations led to apoptosis in breast cancer cells while having minimal effects on normal fibroblast cells. This selectivity underscores the potential therapeutic application of this compound in oncology .

Propiedades

IUPAC Name |

benzyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURMMNMFHRIMJD-IRXDYDNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.